molecular formula C19H15IN2O3 B3611804 N-(furan-2-ylmethyl)-2-[(2-iodobenzoyl)amino]benzamide

N-(furan-2-ylmethyl)-2-[(2-iodobenzoyl)amino]benzamide

Cat. No.: B3611804
M. Wt: 446.2 g/mol
InChI Key: RQJUXHWOVXVDKH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[(2-iodobenzoyl)amino]benzamide is a synthetic organic compound that features a furan ring, an iodinated benzoyl group, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[(2-iodobenzoyl)amino]benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furfural with an amine source under reductive amination conditions.

    Iodination of benzoyl chloride:

    Amide bond formation: The final step involves coupling the furan-2-ylmethylamine with the iodinated benzoyl chloride in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The iodinated benzoyl group can be reduced to form the corresponding benzyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen.

    Substitution: Nucleophiles like thiols, amines, or cyanides in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-[(2-iodobenzoyl)amino]benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-aminobenzamide: Lacks the iodinated benzoyl group.

    2-[(2-iodobenzoyl)amino]benzamide: Lacks the furan-2-ylmethyl group.

Uniqueness

N-(furan-2-ylmethyl)-2-[(2-iodobenzoyl)amino]benzamide is unique due to the combination of the furan ring, iodinated benzoyl group, and benzamide moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(2-iodobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O3/c20-16-9-3-1-7-14(16)19(24)22-17-10-4-2-8-15(17)18(23)21-12-13-6-5-11-25-13/h1-11H,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJUXHWOVXVDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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